tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry Building Block Synthesis

Medicinal chemistry teams developing PROTAC degraders and kinase inhibitors need a bifunctional piperazine building block with truly orthogonal reactivity. This compound delivers: • Boc-protected amine and 4-bromobenzyl handle enable sequential deprotection/coupling without cross-reactivity • Crystalline solid (mp 69-72°C) ensures accurate weighing for automated synthesis platforms • ≥95% purity with consistent multigram supply (84% isolated yield) supports library production without iterative re-synthesis.

Molecular Formula C16H23BrN2O2
Molecular Weight 355.27 g/mol
CAS No. 844891-10-7
Cat. No. B1334636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
CAS844891-10-7
Molecular FormulaC16H23BrN2O2
Molecular Weight355.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
InChIKeyJSRUCGIETXRETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate – Key Intermediate Profile


tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (CAS 844891-10-7) is a bifunctional piperazine building block containing both a Boc‑protected secondary amine and a 4‑bromobenzyl substituent. It serves as a versatile intermediate in medicinal chemistry for the synthesis of targeted protein degraders and other bioactive molecules, as exemplified by its use in Kymera Therapeutics’ patent WO2020/10210 . The compound is a crystalline solid with a measured melting point of 69–72 °C and a predicted boiling point of 409 °C, making it amenable to standard purification and handling procedures .

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate – Irreplaceability


The 4‑bromobenzyl group is a critical handle for late‑stage functionalization via palladium‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura), enabling convergent assembly of biaryl architectures that are inaccessible with chloro‑ or methyl‑substituted analogs . The Boc‑protected piperazine nitrogen simultaneously masks a secondary amine, allowing orthogonal deprotection after coupling without side reactions that plague unprotected 4‑(4‑bromobenzyl)piperazine . Direct replacement with the N‑Boc‑4‑(4‑bromophenyl) analog (CAS 352437‑09‑3) alters the spatial orientation and conformational flexibility of the aryl group, which can abolish target binding in structure‑based drug design .

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate – Quantitative Advantages


Synthesis Yield: One-Step Alkylation Protocol

The target compound is synthesized in a single alkylation step between N‑Boc‑piperazine and 4‑bromobenzyl bromide. Under optimized conditions (TEA, THF, 0 °C to RT, 2 h, inert atmosphere), the product is obtained in 84% isolated yield as a white solid, as reported in the Kymera Therapeutics patent . This yield is explicitly achieved at a 160 mmol scale, demonstrating scalability and reproducibility. In contrast, the N‑Boc‑deprotected analog 4‑(4‑bromobenzyl)piperazine requires an additional Boc‑removal step, which reduces overall yield and introduces purification challenges .

Medicinal Chemistry Process Chemistry Building Block Synthesis

Melting Point: Purity and Formulation Indicator

The melting point of tert‑butyl 4‑(4‑bromobenzyl)piperazine‑1‑carboxylate is reported as 69–72 °C . This value is significantly lower than that of the closely related phenyl analog tert‑butyl 4‑(4‑bromophenyl)piperazine‑1‑carboxylate (CAS 352437‑09‑3), which melts at 138–145 °C . The ≥66 °C difference in melting point provides a straightforward, instrument‑free method for identity confirmation and purity assessment, and it reflects fundamentally different crystal packing forces that can influence solubility and formulation behavior.

Analytical Chemistry Solid‑State Chemistry Purification

Cross-Coupling Reactivity: Aryl Bromide vs. Chloride

The 4‑bromobenzyl substituent provides a reactive aryl bromide site that undergoes oxidative addition with Pd(0) catalysts more readily than the corresponding aryl chloride. Literature consensus indicates that aryl bromides react approximately 10–100 times faster than aryl chlorides in standard Suzuki–Miyaura couplings under identical conditions [1]. The chloro analog tert‑butyl 4‑(4‑chlorobenzyl)piperazine‑1‑carboxylate (CAS 77290‑30‑3) thus requires harsher conditions (higher temperature, stronger base) or specialized ligands to achieve comparable conversion, often leading to lower yields in library production .

Synthetic Chemistry Cross‑Coupling SAR Studies

Bulk Cost Efficiency vs. Analogs

Pricing data from a single U.S.‑based supplier (AKSci) indicates that tert‑butyl 4‑(4‑bromobenzyl)piperazine‑1‑carboxylate is available at $84 per gram for 95% purity material, with the 5 g scale priced at $251 ($50.20/g) . In comparison, the N‑Boc‑deprotected analog 1‑(4‑bromobenzyl)piperazine (CAS 91345‑62‑9) is listed at €77 for 100 mg (approx. $85) from a European supplier for 95% purity, implying a >10‑fold higher cost per gram when normalized to the same quantity . This cost disparity reflects the additional synthetic and purification steps required for the unprotected amine, which is often purchased for applications where the Boc group is not needed.

Chemical Procurement Cost Analysis Medicinal Chemistry Supply

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate – Key Applications


PROTAC Linker Synthesis

The compound is explicitly used as a key intermediate in the synthesis of heterobifunctional degraders, as demonstrated in Kymera Therapeutics’ patent WO2020/10210 . The Boc‑piperazine moiety serves as a linker attachment point, while the 4‑bromobenzyl group undergoes Suzuki coupling to install the target‑protein ligand. This convergent strategy is enabled by the orthogonal reactivity of the bromine atom and the protected amine, which would be compromised if a deprotected or chloro‑substituted analog were used.

Kinase Inhibitor Library Construction

The aryl bromide functionality allows rapid diversification into biaryl scaffolds commonly found in kinase inhibitors. Using the compound as a common intermediate, parallel Suzuki reactions with diverse boronic acids can generate a library of N‑Boc‑protected piperazine‑benzyl‑aryl analogs. The 84% yield at multigram scale ensures that sufficient intermediate is available for library production without iterative re‑synthesis, a key consideration for medicinal chemistry CROs.

Solid-Phase Peptide Mimetic Synthesis

The well‑defined melting point (69–72 °C) and the crystalline nature of the compound make it suitable for automated solid‑phase synthesis platforms where accurate weighing and consistent physical properties are critical. The Boc group can be cleaved on‑resin to reveal a secondary amine for further functionalization, while the bromobenzyl group remains intact for late‑stage diversification, a sequence that would be complicated by the higher melting point and different solubility profile of the phenyl analog.

GPR119 Agonist Intermediate Supply

Piperazine derivatives containing a 4‑bromobenzyl motif have been employed in the synthesis of GPR119 agonists for type 2 diabetes . The compound serves as a direct precursor to these bioactive molecules, and its reliable supply with consistent purity (≥95%) from multiple vendors ensures uninterrupted research for pharmaceutical development teams working on metabolic disease targets.

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